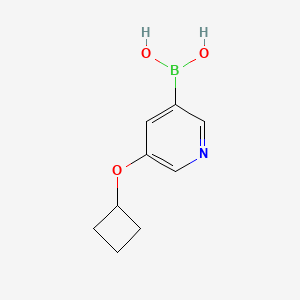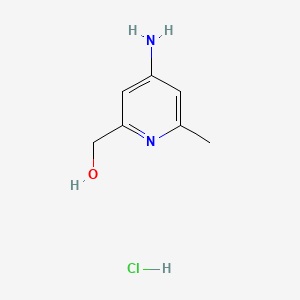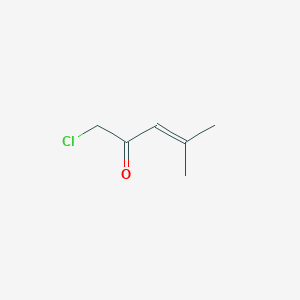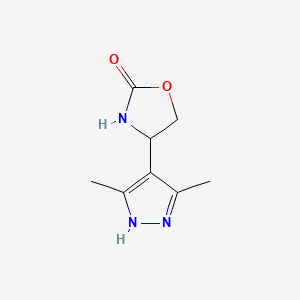![molecular formula C6H14ClN3 B13466319 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a diazirine derivative, which are compounds containing a three-membered ring consisting of one carbon and two nitrogen atoms. This compound is often used in photochemistry and as a photoaffinity label due to its ability to form reactive intermediates upon exposure to light .
准备方法
The synthesis of 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the diazirine ring: This step involves the reaction of appropriate precursors under specific conditions to form the diazirine ring.
Introduction of the amine group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the diazirine intermediate.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
化学反应分析
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes several types of chemical reactions:
Photolysis: Upon exposure to UV light, the diazirine ring breaks, forming reactive carbene intermediates that can insert into various chemical bonds.
Substitution reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reactants used.
科学研究应用
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds with target molecules upon light activation.
Medicine: Investigated for its potential use in drug development and as a tool for mapping drug-target interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The primary mechanism of action for 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, forming covalent linkages with target molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .
相似化合物的比较
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride can be compared with other diazirine derivatives:
3-(trifluoromethyl)-3H-diazirine: Known for its high reactivity and stability, often used in similar applications.
3-(phenyl)-3H-diazirine: Another diazirine derivative with different reactivity and binding properties.
3-(methyl)-3H-diazirine: A simpler diazirine compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C6H14ClN3 |
|---|---|
分子量 |
163.65 g/mol |
IUPAC 名称 |
[3-(2-methylpropyl)diazirin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-6(4-7)8-9-6;/h5H,3-4,7H2,1-2H3;1H |
InChI 键 |
UBJKMEHPTFYCCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(N=N1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)


![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)

![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
